molecular formula C11H15F2N B7863325 [(2,3-Difluorophenyl)methyl](2-methylpropyl)amine

[(2,3-Difluorophenyl)methyl](2-methylpropyl)amine

Cat. No.: B7863325
M. Wt: 199.24 g/mol
InChI Key: ZEOCGRSEWRZCJJ-UHFFFAOYSA-N
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Description

(2,3-Difluorophenyl)methylamine is an organic compound with the molecular formula C11H15F2N It is a derivative of benzylamine, where the benzyl group is substituted with two fluorine atoms at the 2 and 3 positions, and the amine group is attached to a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluorophenyl)methylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,3-difluorobenzyl chloride and 2-methylpropylamine.

    Nucleophilic Substitution Reaction: The 2,3-difluorobenzyl chloride undergoes a nucleophilic substitution reaction with 2-methylpropylamine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

    Reaction Conditions: The reaction is typically performed in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (2,3-Difluorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.

    Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(2,3-Difluorophenyl)methylamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.

    Chemical Biology: It serves as a probe in studying biological processes involving amine-containing compounds.

    Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2,3-Difluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the benzyl ring enhance the compound’s binding affinity and selectivity towards these targets. The amine group can form hydrogen bonds or ionic interactions with the active sites of enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

(2,3-Difluorophenyl)methylamine can be compared with other similar compounds, such as:

    (2,4-Difluorophenyl)methylamine: This compound has fluorine atoms at the 2 and 4 positions instead of 2 and 3, which may result in different electronic and steric properties.

    (2,3-Dichlorophenyl)methylamine: Substitution of fluorine with chlorine atoms can significantly alter the compound’s reactivity and biological activity.

    (2,3-Difluorophenyl)methylamine: Changing the alkyl group attached to the amine can affect the compound’s solubility and pharmacokinetic properties.

Uniqueness

The unique combination of fluorine substitution and the 2-methylpropylamine group in (2,3-Difluorophenyl)methylamine imparts distinct electronic and steric characteristics, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(2,3-difluorophenyl)methyl]-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N/c1-8(2)6-14-7-9-4-3-5-10(12)11(9)13/h3-5,8,14H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOCGRSEWRZCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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